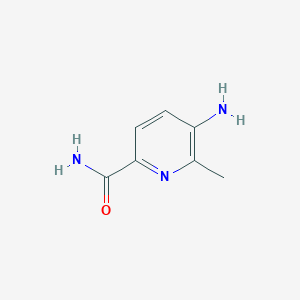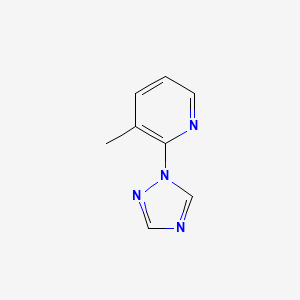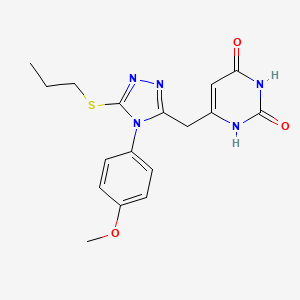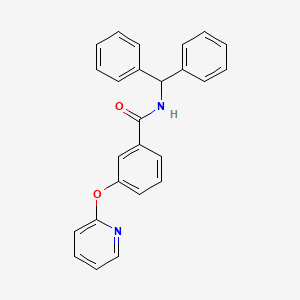![molecular formula C19H22ClN3OS B2439184 N-(2-(4-クロロフェニル)-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)-3-シクロペンチルプロパンアミド CAS No. 450341-24-9](/img/structure/B2439184.png)
N-(2-(4-クロロフェニル)-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)-3-シクロペンチルプロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide is a useful research compound. Its molecular formula is C19H22ClN3OS and its molecular weight is 375.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、その抗ウイルス活性の可能性について調査されています。特に、N-(2-(4-クロロフェニル)-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)-3-シクロペンチルプロパンアミドは、ウイルスに対して阻害効果を示す可能性があります。例えば:
- 化合物メチル 6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸塩は、インフルエンザAに対して、IC50が7.53 μmol/Lの阻害活性を示しました .
- 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジドなどの他の誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス活性を示しました .
その他の潜在的な用途
上記分野以外に、研究者は、特定の受容体、代謝経路、または酵素系との相互作用を探索する可能性があります。 さらに、計算研究(分子ドッキングなど)は、関連するターゲットへの結合親和性を予測する可能性があります .
作用機序
Target of Action
The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide is the mitochondrial respiration of fungi . This compound acts as a mitochondrial cytochrome-bc1 complex inhibitor , which plays a crucial role in the electron transport chain of mitochondria.
Mode of Action
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide interacts with its target by inhibiting the mitochondrial respiration of fungi . It blocks the electron transfer within the respiratory chain . This inhibition disrupts important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected pathway by N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide is the mitochondrial electron transport chain . By blocking the electron transfer within this chain, the compound disrupts the production of ATP, a crucial molecule for energy transfer within cells. This disruption severely affects the growth and reproduction of fungi .
Pharmacokinetics
It is also likely to bioaccumulate in aquatic organisms . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide’s action result in the cessation of fungal growth . By inhibiting the mitochondrial respiration, the compound disrupts important cellular biochemical processes, leading to the death of the fungi .
Action Environment
The action, efficacy, and stability of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide can be influenced by various environmental factors. , suggesting that it may persist in the environment for a long time. Furthermore, it is likely to bioaccumulate in aquatic organisms , which could have implications for aquatic ecosystems. More research is needed to fully understand how environmental factors influence the action of this compound.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-5-13-3-1-2-4-13/h6-9,13H,1-5,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPSMBAPGUMUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2439103.png)



![1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2439109.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2439110.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)
![4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2439117.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)
![3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one](/img/structure/B2439124.png)
